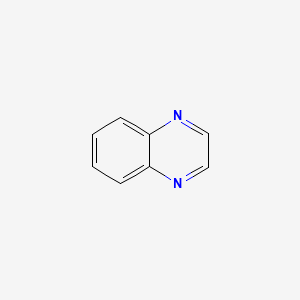

Quinoxaline

Description

Properties

IUPAC Name |

quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCHRSMBECNVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049432 | |

| Record name | Quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-19-0 | |

| Record name | Quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4AR6M6T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the fundamental chemical, physical, and biological properties of the quinoxaline core, a privileged scaffold in modern medicinal chemistry.

Introduction

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has garnered significant attention in the field of medicinal chemistry.[1] Recognized as a "privileged structure," its versatile synthetic accessibility and capacity to interact with a multitude of biological targets have established it as a cornerstone for the development of novel therapeutic agents.[2] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a detailed overview of the fundamental properties of the quinoxaline scaffold, encompassing its physicochemical characteristics, spectroscopic signature, synthesis, and profound impact on key biological pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The physicochemical properties of quinoxaline and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The parent quinoxaline is a weakly basic compound with a pKa of 0.6.[5][6] The solubility and lipophilicity (LogP) of quinoxaline derivatives can be significantly modulated by the introduction of various substituents, a key aspect in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Table 1: Physicochemical Properties of Quinoxaline

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂ | [8] |

| Molecular Weight | 130.15 g/mol | [8] |

| Melting Point | 29-30 °C | |

| pKa | 0.60 | [5][6] |

| LogP | 1.84 (Predicted) | [7] |

| Water Solubility | Soluble |

Spectroscopic analysis is fundamental for the structural elucidation and characterization of quinoxaline derivatives. The following tables summarize the characteristic spectroscopic data for the parent quinoxaline scaffold.

Table 2: Spectroscopic Data for Quinoxaline

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.82 (s, 2H), 8.10 (dd, 2H), 7.75 (dd, 2H) | [9][10] |

| ¹³C NMR (CDCl₃) | δ 145.5, 143.2, 129.8, 129.4 | [9][11] |

| IR (KBr, cm⁻¹) | 3060, 1570, 1490, 1370, 1120, 1030, 760 | [12][13] |

| Mass Spec (EI) | m/z 130 (M⁺), 103, 76 | [8] |

Synthesis of the Quinoxaline Scaffold

The most prevalent and versatile method for the synthesis of the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2] This reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid and can be catalyzed by acids.[14]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (B159395)

This protocol describes the synthesis of a representative quinoxaline derivative, 2,3-diphenylquinoxaline, from o-phenylenediamine (B120857) and benzil (B1666583).[14][15]

Materials:

-

o-Phenylenediamine (1.1 g, 10 mmol)

-

Benzil (2.1 g, 10 mmol)

-

Rectified Spirit (Ethanol) (16 mL)

-

Water

Procedure:

-

Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).

-

In a separate flask, prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the resulting mixture on a water bath for 30 minutes.[14]

-

Add water dropwise to the warm mixture until a slight turbidity persists.

-

Allow the solution to cool to room temperature, which will induce crystallization of the product.

-

Collect the precipitated 2,3-diphenylquinoxaline by filtration.

-

The crude product can be purified by recrystallization from aqueous ethanol.

Biological Activities and Signaling Pathways

Quinoxaline derivatives have been extensively investigated for their potent biological activities, particularly as anticancer agents.[16][17] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[18][19]

Anticancer Activity

A significant number of quinoxaline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The table below summarizes the in vitro anticancer activity of selected quinoxaline derivatives.

Table 3: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound VIIIc | HCT-116 (Colon) | 2.5 | [3] |

| Compound XVa | HCT-116 (Colon) | 4.4 | [3] |

| Compound VIId | HCT-116 (Colon) | 7.8 | [3] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | [3] |

| Compound 4m | A549 (Lung) | 9.32 | [20] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [21] |

Inhibition of Kinase Signaling Pathways

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling.[22] Two of the most important pathways targeted by quinoxaline-based inhibitors are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.[1][23]

PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival signaling.[1]

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by quinoxaline derivatives.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[23] Quinoxaline-based compounds have been identified as potent inhibitors of VEGFR-2, thereby blocking angiogenesis.[19][24]

Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.

Induction of Apoptosis

Many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][25] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.[26]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[3][4]

Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48-72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.

Materials:

-

Cancer cells treated with quinoxaline derivatives

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.[2]

-

Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.[2]

-

Detection: Detect the protein bands using a chemiluminescence imaging system.[2]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The quinoxaline scaffold represents a highly versatile and "privileged" structure in medicinal chemistry, offering a robust platform for the design and development of novel therapeutic agents. Its favorable physicochemical properties, well-established synthetic routes, and diverse range of potent biological activities, particularly in the realm of oncology, underscore its continued importance in drug discovery. The ability of quinoxaline derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and VEGFR-2 cascades, and to induce apoptosis in cancer cells, highlights their potential as next-generation targeted therapies. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoxaline(91-19-0) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. benchchem.com [benchchem.com]

- 21. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 22. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Apoptosis western blot guide | Abcam [abcam.com]

- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Quinoxaline Core: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Quinoxaline Core Structure, Numbering System, Physicochemical Properties, and Synthetic Methodologies

The quinoxaline scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" in the development of novel therapeutic agents.[1] Comprising a fused benzene (B151609) and pyrazine (B50134) ring, its versatile nature allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[2][3] This technical guide provides a comprehensive overview of the quinoxaline core, including its structure, numbering system, physicochemical and spectroscopic properties, and key experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quinoxaline Core Structure and Numbering System

Quinoxaline, also known as benzopyrazine or 1,4-diazanaphthalene, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[2][3][4] The IUPAC-approved numbering system for the quinoxaline ring is illustrated below. The nitrogen atoms are located at positions 1 and 4.[5]

Physicochemical Properties

The physicochemical properties of the parent quinoxaline molecule are summarized in the table below. These properties can be significantly altered by the introduction of various substituents, a key strategy in drug design to modulate solubility, lipophilicity, and other pharmacokinetic parameters.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂ | [5][6][7] |

| Molecular Weight | 130.15 g/mol | [5][6] |

| Melting Point | 29-32 °C | [3][4] |

| Boiling Point | 220-223 °C | [4] |

| pKa | 0.60 | [4][7] |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

The characterization of quinoxaline and its derivatives relies heavily on various spectroscopic techniques. The table below presents typical spectroscopic data for the unsubstituted quinoxaline core.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available in online databases. | [5][8] |

| ¹⁵N NMR | Chemical shift data has been reported. | [9] |

| Mass Spectrometry (GC-MS) | Mass spectra are publicly available. | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks can be observed in the fingerprint region. | [5][6][10] |

| Raman Spectroscopy | Data is available for the solid phase. | [5] |

Experimental Protocols: Synthesis of Quinoxaline Derivatives

A prevalent and classical method for synthesizing quinoxaline derivatives involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][11] This reaction is often catalyzed by acids and can be optimized using various modern synthetic techniques, including microwave-assisted synthesis.[3][12]

General Protocol for the Synthesis of a 2,3-Disubstituted Quinoxaline Derivative:

-

Reactant Preparation: To a solution of an ortho-phenylenediamine (1 mmol) in a suitable solvent such as toluene (B28343) or ethanol (B145695) (8-10 mL), add a 1,2-dicarbonyl compound (1 mmol).[2][13]

-

Catalyst Addition: Introduce a catalytic amount of an acid, such as hydrochloric acid or a solid-supported catalyst like alumina-supported heteropolyoxometalates (e.g., AlCuMoVP, 0.1 g).[2][13]

-

Reaction: Stir the mixture at room temperature or under reflux, depending on the specific reactants and catalyst used.[2][13] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, if a solid catalyst is used, it can be removed by filtration.[2][13] The filtrate is then dried over an anhydrous salt like Na₂SO₄.[2][13]

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization, typically from ethanol, to yield the pure quinoxaline derivative.[2][13]

Biological Activities and Signaling Pathways

Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial properties.[1][3][11][14] Their therapeutic potential is vast, making them a focal point of extensive research in drug discovery.[1][2]

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is by inhibiting protein kinases.[1] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases, these compounds can disrupt cancer cell function and induce apoptosis.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. Quinoxaline - Wikipedia [en.wikipedia.org]

- 5. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoxaline [webbook.nist.gov]

- 7. recipp.ipp.pt [recipp.ipp.pt]

- 8. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. ijrar.org [ijrar.org]

- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Core Synthesis of Unsubstituted Quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental synthesis routes for unsubstituted quinoxaline, a core heterocyclic scaffold in numerous pharmacologically active compounds. This document details the most prevalent and efficient methodologies, offering structured data, explicit experimental protocols, and visual representations of reaction pathways to aid in research and development.

Introduction

Quinoxaline, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The synthesis of the parent unsubstituted quinoxaline is a critical first step in the development of more complex, substituted analogues. This guide focuses on the most fundamental and widely employed synthetic strategies, primarily revolving around the condensation of o-phenylenediamine (B120857) with a two-carbon electrophile, glyoxal (B1671930).

Core Synthesis Routes

The most classical and direct method for synthesizing unsubstituted quinoxaline is the Phillips-Ladenburg condensation , which involves the reaction of o-phenylenediamine with glyoxal.[1][2] Modern adaptations of this core reaction have been developed to improve reaction times, yields, and environmental impact, including microwave-assisted and green catalyst-free approaches.

Classical Phillips-Ladenburg Condensation

The traditional approach involves heating o-phenylenediamine and a glyoxal source, often in the form of its bisulfite adduct to handle the volatile nature of glyoxal, in a suitable solvent.[3] This method, while reliable, often requires elevated temperatures and longer reaction times.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically accelerate the condensation reaction, often reducing reaction times from hours to minutes. This high-efficiency method is particularly advantageous for rapid library synthesis and process optimization.

Green Catalyst-Free Synthesis

In response to the growing demand for sustainable chemical processes, catalyst-free methods performed at ambient temperatures in green solvents like methanol (B129727) have been developed. These routes offer high yields and operational simplicity, minimizing the environmental footprint of the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis routes of unsubstituted quinoxaline, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Classical Condensation | o-phenylenediamine, glyoxal | Glycerol (B35011)/Water, 90 °C | Glycerol/Water | 4–6 min | 85–91% | [1] |

| Microwave-Assisted Synthesis | o-phenylenediamine (0.01 mol), glyoxal (0.01 mol) | Microwave irradiation (160 W) | None (Neat) | 60 seconds | High | |

| Green Catalyst-Free Synthesis | o-phenylenediamine, glyoxal | Room Temperature | Methanol | 1 minute | 93% |

Detailed Experimental Protocols

Protocol 1: Classical Condensation in Aqueous Medium

This protocol is a representative example of the Phillips-Ladenburg condensation.

Materials:

-

o-phenylenediamine (1 mmol)

-

Glyoxal (40% aqueous solution, 1 mmol)

-

Glycerol (5 mL)

-

Water (2 mL)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a mixture of glycerol (5 mL) and water (2 mL).

-

Add the 40% aqueous solution of glyoxal (1 mmol) to the mixture.

-

Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 4-6 minutes.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to obtain pure quinoxaline.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a rapid and efficient green chemistry approach to quinoxaline synthesis.

Materials:

-

o-phenylenediamine (0.01 mol, 1.08 g)

-

Glyoxal (40% aqueous solution, 0.01 mol, 1.45 g)

Procedure:

-

Place o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker suitable for microwave synthesis.

-

Cover the beaker with a watch glass.

-

Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.

-

After irradiation, carefully remove the beaker from the microwave and allow it to cool to room temperature.

-

The resulting liquid product is crude quinoxaline.

-

Purify the product by simple distillation. The boiling point should be consistent with the literature value for quinoxaline.

Reaction Mechanism and Workflow Diagrams

The synthesis of quinoxaline from o-phenylenediamine and glyoxal proceeds through a well-established condensation mechanism. The following diagrams illustrate this pathway and a general experimental workflow.

Note: The IMG SRC paths in the DOT script above are placeholders and should be replaced with actual image URLs for the chemical structures if rendering this diagram in an environment that supports it. For the purpose of this text-based response, a simplified DOT script is provided below.

Caption: Phillips-Ladenburg condensation mechanism for quinoxaline synthesis.

Caption: General experimental workflow for quinoxaline synthesis.

Conclusion

The synthesis of unsubstituted quinoxaline via the condensation of o-phenylenediamine and glyoxal remains a cornerstone of heterocyclic chemistry. While the classical Phillips-Ladenburg approach is robust, modern methodologies such as microwave-assisted and green catalyst-free syntheses offer significant advantages in terms of speed, efficiency, and sustainability. The choice of synthetic route will depend on the specific requirements of the research setting, including available equipment, desired throughput, and environmental considerations. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important heterocyclic building block.

References

Spectroscopic Blueprint of the Quinoxaline Core: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fundamental spectroscopic characteristics of the basic quinoxaline structure. Quinoxaline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous biologically active molecules. Their profound impact on medicinal chemistry, particularly in the development of kinase inhibitors, necessitates a thorough understanding of their structural and electronic properties. This document serves as a foundational resource, presenting key spectroscopic data, detailed experimental methodologies, and a visualization of a relevant signaling pathway to aid in the research and development of novel quinoxaline-based therapeutics.

Quantitative Spectroscopic Data

The following tables summarize the core spectroscopic data for the unsubstituted quinoxaline molecule, providing a baseline for the characterization of its derivatives.

Table 1: ¹H NMR Spectroscopic Data of Quinoxaline

| Proton | Chemical Shift (δ) in ppm |

| H-2, H-3 | 8.82 |

| H-5, H-8 | 8.09 |

| H-6, H-7 | 7.75 |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS).

Table 2: ¹³C NMR Spectroscopic Data of Quinoxaline

| Carbon | Chemical Shift (δ) in ppm |

| C-2, C-3 | 145.3 |

| C-5, C-8 | 129.6 |

| C-6, C-7 | 129.4 |

| C-9, C-10 (bridgehead) | 142.0 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS).[1]

Table 3: Infrared (IR) Spectroscopy Data of Quinoxaline

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | Aromatic C-H Stretch | Medium |

| ~1620 | C=N Stretch | Strong |

| ~1580, ~1500, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1135 | C-N Stretch | Medium |

| ~855, ~757 | C-H Out-of-Plane Bending | Strong |

Sample preparation: KBr pellet or as a thin film.[2][3]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data of Quinoxaline

| Wavelength (λmax) in nm | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~315 | ~5000 | Ethanol (B145695) | n → π |

| ~233 | ~31600 | Ethanol | π → π |

Table 5: Mass Spectrometry (MS) Data of Quinoxaline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 103 | ~80 | [M - HCN]⁺ |

| 76 | ~97 | [C₆H₄]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of the basic quinoxaline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of quinoxaline in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method): Grind a small amount of quinoxaline (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of quinoxaline in spectroscopic grade ethanol of a known concentration (e.g., 1x10⁻³ M). From this stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the absorption spectrum of the sample in a quartz cuvette over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the quinoxaline sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode. The electron energy is typically set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and its fragment ions.

Signaling Pathway and Experimental Workflow Visualization

Quinoxaline derivatives have emerged as potent inhibitors of various kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. One such important target is the Apoptosis Signal-regulating Kinase 1 (ASK1).

ASK1 Signaling Pathway and Inhibition by Quinoxaline Derivatives

The ASK1 signaling cascade is a key pathway that responds to cellular stress, such as oxidative stress, leading to downstream activation of JNK and p38 MAP kinases, which in turn can trigger inflammation, fibrosis, and apoptosis.[4][5] Quinoxaline-based inhibitors have been developed to target ASK1, thereby mitigating these pathological responses.[6][7][8]

Caption: ASK1 signaling pathway and its inhibition by quinoxaline derivatives.

General Workflow for Spectroscopic Characterization

The logical workflow for the spectroscopic characterization of a synthesized quinoxaline derivative is a systematic process to ensure structural elucidation and purity assessment.

Caption: A typical experimental workflow for spectroscopic characterization.

References

- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. scialert.net [scialert.net]

- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Key differences between quinoxaline and its isomers

An In-depth Technical Guide to the Core Differences Between Quinoxaline and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of quinoxaline and its principal isomers—quinazoline (B50416), cinnoline (B1195905), and phthalazine (B143731). The focus is on the structural, physicochemical, and reactivity differences that are critical for research and drug development. All quantitative data is summarized in tables for direct comparison, and key experimental and logical workflows are visualized.

Introduction: Structural Overview

Quinoxaline, quinazoline, cinnoline, and phthalazine are constitutional isomers with the molecular formula C₈H₆N₂. They are bicyclic heterocyclic aromatic compounds, consisting of a benzene (B151609) ring fused to a diazine (a six-membered ring with two nitrogen atoms). The key distinction between them lies in the relative positions of the two nitrogen atoms within the heterocyclic ring, which profoundly influences their electronic properties, reactivity, and biological activity.

-

Quinoxaline: 1,4-Diazanaphthalene

-

Quinazoline: 1,3-Diazanaphthalene

-

Cinnoline: 1,2-Diazanaphthalene

-

Phthalazine: 2,3-Diazanaphthalene

The arrangement of the nitrogen atoms dictates the electron density distribution across the rings. In quinoxaline, the nitrogens are in a para-like arrangement, while quinazoline has a meta-like arrangement. Cinnoline and phthalazine feature adjacent nitrogen atoms, akin to an ortho-arrangement. These structural nuances are the foundation for their distinct chemical behaviors.

Physicochemical and Spectroscopic Properties

The positioning of the nitrogen atoms directly impacts physical properties such as melting point and basicity (pKa), as well as spectroscopic signatures.

Table 1: Comparative Physicochemical Properties

| Property | Quinoxaline | Quinazoline | Cinnoline | Phthalazine |

| Melting Point (°C) | 29-30[1] | 48 | 38 | 90-91 |

| Boiling Point (°C) | 229 | 243 | > 240 (dec.) | 315-317 |

| pKa (Conjugate Acid) | 0.56[1] | 1.95 | 2.29 | 3.47 |

| Dipole Moment (D) | 0.51 | 2.54 | 4.11 | 4.88 |

Table 2: Comparative ¹H-NMR Chemical Shifts (δ, ppm in CDCl₃)

| Proton Position | Quinoxaline | Quinazoline | Cinnoline | Phthalazine |

| H-2 | 8.82 | 9.38 | - | - |

| H-3 | 8.82 | - | 9.35 | - |

| H-4 | - | 9.50 | 8.52 | 9.60 |

| H-5 | 8.10 | 8.15 | 7.85 | 8.20 |

| H-6 | 7.75 | 7.78 | 7.78 | 7.95 |

| H-7 | 7.75 | 7.95 | 7.95 | 7.95 |

| H-8 | 8.10 | 8.05 | 8.35 | 8.20 |

| H-1 (Phthalazine) | - | - | - | 9.60 |

Note: NMR shifts are approximate and can vary with solvent and concentration.

Chemical Reactivity and Synthesis

The electronic landscape of each isomer dictates its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

All four isomers are generally deactivated towards electrophilic attack compared to naphthalene (B1677914) due to the electron-withdrawing nature of the nitrogen atoms.

-

Quinoxaline: Nitration under harsh conditions yields a mixture of the 5-nitro and 5,7-dinitro derivatives, indicating that substitution occurs on the benzene ring.[2]

-

Quinazoline: Electrophilic attack preferentially occurs at the C-6 and C-8 positions of the carbocyclic ring.

-

Cinnoline: The benzene ring is more reactive than the pyridazine (B1198779) ring. Substitution occurs primarily at C-5 and C-8.

-

Phthalazine: Similar to cinnoline, the benzene ring is the site of electrophilic attack, favoring the C-5 and C-8 positions.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine/pyrazine (B50134)/pyridazine rings are electron-deficient and thus activated towards nucleophilic attack, especially when a good leaving group (e.g., a halogen) is present.

-

Quinoxaline: Nucleophilic substitution occurs readily at the C-2 and C-3 positions.

-

Quinazoline: The C-2 and C-4 positions are highly activated for nucleophilic displacement. This reactivity is exploited in the synthesis of many kinase inhibitors.

-

Cinnoline: The C-4 position is the most susceptible to nucleophilic attack.

-

Phthalazine: The C-1 and C-4 positions are activated towards nucleophiles.

N-Oxidation

The nitrogen atoms can be oxidized, typically using peroxy acids. The position of oxidation depends on the isomer and can significantly alter the molecule's reactivity and biological profile.

Representative Synthesis

A common synthetic route for quinoxaline involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This reliable method is known as the Hinsberg Quinoxaline Synthesis .

Biological Activity and Drug Development

The isomeric scaffolds serve as privileged structures in medicinal chemistry, but their applications are distinct.

-

Quinoxaline: Derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Several marketed drugs, such as the hepatitis C inhibitors glecaprevir (B607649) and voxilaprevir, contain the quinoxaline core.[3]

-

Quinazoline: This scaffold is famously associated with kinase inhibitors. The 4-aminoquinazoline core is a cornerstone of many FDA-approved drugs targeting the epidermal growth factor receptor (EGFR), such as gefitinib, erlotinib, and lapatinib, used in cancer therapy.

-

Cinnoline and Phthalazine: These isomers are also explored in drug discovery, with derivatives showing potential as anticancer, anti-inflammatory, and antihypertensive agents.[4][5] Phthalazine derivatives are known to target mechanisms like aurora kinase inhibition.[4] Notably, in a study targeting phosphodiesterase PDE1B, the quinazoline template provided potent inhibition while the cinnoline and phthalazine isomers were inactive, highlighting the critical role of nitrogen placement for specific biological targets.[6]

Table 3: Selected Drug Candidates and their Core Isomeric Scaffold

| Drug/Candidate | Core Scaffold | Therapeutic Area | Primary Target/Mechanism |

| Gefitinib | Quinazoline | Oncology | EGFR Kinase Inhibitor |

| Erlotinib | Quinazoline | Oncology | EGFR Kinase Inhibitor |

| Glecaprevir | Quinoxaline | Antiviral | HCV NS3/4A Protease Inhibitor |

| Erdafitinib | Quinoxaline | Oncology | FGFR Kinase Inhibitor |

| Olaparib | Phthalazinone | Oncology | PARP Inhibitor |

Experimental Protocols and Workflows

Protocol: Hinsberg Synthesis of Quinoxaline

Objective: To synthesize the parent quinoxaline ring system.

Materials:

-

Glyoxal (B1671930) (40% aqueous solution)

-

Sodium hydroxide (B78521) solution (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of glyoxal (1.05 eq) to the stirred solution at room temperature.

-

A mildly exothermic reaction should occur, and the solution may change color.

-

After 30 minutes of stirring, neutralize the mixture with a 1 M sodium hydroxide solution.

-

Extract the product into dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude quinoxaline.

-

Purify via column chromatography or distillation.

Protocol: Spectroscopic Differentiation of Isomers

Objective: To distinguish between quinoxaline, quinazoline, cinnoline, and phthalazine using NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of each isomeric sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

-

¹H-NMR Acquisition: Acquire a proton NMR spectrum for each sample on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Identify Singlets in the Aromatic Region: Quinazoline is unique in having two distinct singlets at very high chemical shifts (>9.3 ppm) corresponding to H-2 and H-4. Phthalazine shows a single, highly deshielded singlet for the equivalent H-1 and H-4 protons.

-

Identify Symmetrical Patterns: Quinoxaline exhibits a highly symmetrical spectrum due to its C₂ axis of symmetry. The protons on the pyrazine ring (H-2, H-3) appear as a single peak, and the benzene ring protons appear as two distinct multiplets.

-

Identify Asymmetrical Patterns: Cinnoline will display the most complex, asymmetric pattern with distinct signals for all six of its protons on the heterocyclic and carbocyclic rings.

-

Reference Chemical Shifts: Compare the observed chemical shifts to the values in Table 2 for confirmation.

-

Visualized Workflows and Pathways

Logical Flow for Isomer Differentiation

The following diagram illustrates a decision-making process for identifying an unknown isomer based on its ¹H-NMR spectrum.

References

- 1. mdpi.com [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Historical Overview of the Discovery of Quinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and synthesis of quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. From its initial synthesis in the late 19th century to the development of more sophisticated derivatives, this document details the key scientific milestones, presents quantitative data, and provides experimental protocols for foundational reactions.

The Dawn of Quinoxaline Chemistry: The Hinsberg Synthesis (1884)

The journey of quinoxaline chemistry began in 1884 when German chemists Wilhelm Körner and Carl Hinsberg first reported the synthesis of a quinoxaline derivative.[1] This seminal work established the fundamental reaction for creating the quinoxaline core: the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1][2] This straightforward and effective method, now famously known as the Hinsberg condensation or Hinsberg reaction, remains a cornerstone of quinoxaline synthesis to this day.

The reaction provided a versatile route to a variety of quinoxaline derivatives by simply varying the substitution on the o-phenylenediamine and the nature of the 1,2-dicarbonyl compound. Early research focused on exploring the scope of this reaction and characterizing the fundamental properties of the resulting quinoxaline scaffold.

General Experimental Protocol for the Hinsberg Quinoxaline Synthesis

Reaction: Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

Reagents:

-

o-Phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (e.g., glyoxal, benzil) (1 mmol)

-

Glycerol (B35011) (5 mL)

-

Water (2 mL)

Procedure:

-

A mixture of o-phenylenediamine and the 1,2-dicarbonyl compound is prepared in a solution of glycerol and water.

-

The reaction mixture is heated to 90°C with stirring.

-

The reaction is typically complete within 4 to 6 minutes.

-

Upon cooling, the quinoxaline product often precipitates and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695).

Quantitative Data: The Hinsberg synthesis is known for its efficiency, often providing high yields of the desired quinoxaline product.

| Reactants | Conditions | Reaction Time | Yield |

| o-Phenylenediamine, 1,2-dicarbonyl | Glycerol/Water, 90°C | 4-6 min | 85-91% |

A Significant Advancement: The Beirut Reaction (1965)

For several decades, research on quinoxalines primarily revolved around variations of the Hinsberg synthesis. A major breakthrough occurred in 1965 when M.J. Haddadin and C.H. Issidorides, at the American University of Beirut, developed a novel method for the synthesis of quinoxaline 1,4-dioxides. This reaction, now known as the Beirut reaction, involves the cycloaddition of a benzofuroxan (B160326) (also known as a benzofurazan (B1196253) oxide) with an enamine or other active methylene (B1212753) compounds.[3][4][5]

The Beirut reaction was significant as it provided a direct route to quinoxaline N-oxides, a class of compounds that were found to possess a broad spectrum of biological activities, thereby opening up new avenues for medicinal chemistry research.

General Experimental Protocol for the Beirut Reaction

The Beirut reaction is a versatile method that can be adapted for various substrates. The following is a generalized protocol for the synthesis of a quinoxaline 1,4-dioxide.

Reaction: Cycloaddition of benzofuroxan with an enamine.

Reagents:

-

Benzofuroxan

-

Enamine (e.g., morpholinylcyclohexene)

-

Solvent (e.g., Chloroform)

-

Base (optional, e.g., Triethylamine)

Procedure:

-

Benzofuroxan is dissolved in a suitable solvent such as chloroform.

-

The enamine is added to the solution, often in the presence of a base like triethylamine.

-

The reaction mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data: Yields for the Beirut reaction can vary depending on the specific substrates and reaction conditions used.

| Reactants | Conditions | Yield |

| Benzofuroxan, Morpholinylcyclohexene | Chloroform, Et3N, room temperature | Moderate |

| Substituted Benzofuroxans, β-Ketoesters | Silica gel catalysis | Good |

Modern Synthesis: An Example with 2,3-Diphenylquinoxaline (B159395)

The fundamental principles of the Hinsberg synthesis are still widely applied in contemporary organic chemistry, often with modifications to improve yields, reduce reaction times, and employ milder conditions. The synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil (B1666583) is a classic and commonly performed laboratory experiment that illustrates the enduring legacy of the original discovery.

Detailed Experimental Protocol for the Synthesis of 2,3-Diphenylquinoxaline

Reaction: Condensation of o-phenylenediamine with benzil.

Reagents:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (95% Ethanol) (16 mL)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and flask

-

Filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.

-

Attach a reflux condenser and heat the mixture in a water bath or on a heating mantle under reflux for 30 minutes.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Slowly add water to the mixture until a slight turbidity persists.

-

Allow the mixture to stand and cool further to facilitate crystallization of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold aqueous ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight | Theoretical Yield | Melting Point |

| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.34 g/mol | 2.82 g | 125-126 °C |

Visualizing the Core Reactions

The following diagrams, generated using the DOT language, illustrate the fundamental chemical transformations described in this guide.

Caption: The Hinsberg Synthesis of Quinoxaline.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Quinoxaline Core in Nature: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene (B151609) and pyrazine (B50134) rings, is a privileged pharmacophore in medicinal chemistry. Its presence in a variety of natural products endowed with potent biological activities has made it a focal point for drug discovery and development. This technical guide provides an in-depth overview of naturally occurring compounds containing the quinoxaline moiety, their biological activities, mechanisms of action, and the experimental protocols used to investigate them.

Quinoxaline-Containing Natural Products: A Survey

Nature has ingeniously employed the quinoxaline core to create a range of structurally diverse and biologically active molecules. These compounds are predominantly found in microorganisms, particularly Actinomycetes, as well as in marine invertebrates.

Table 1: Prominent Natural Products Featuring the Quinoxaline Moiety

| Compound Name | Natural Source(s) | Primary Biological Activities |

| Echinomycin (B1671085) | Streptomyces echinatus, Streptomyces lasaliensis | Anticancer, Antibacterial, Antiviral |

| Triostin (B1172060) A | Streptomyces triostinicus | Anticancer, Antibacterial |

| Levomycin | Streptomyces sp. | Antibacterial |

| Plakinidine A-D | Plakortis sp. (Marine Sponge) | Anticancer, Anthelmintic |

| Isoplagiochin C | Plagiochila fruticosa (Liverwort) | Antifungal, Cytotoxic |

Biological Activity and Quantitative Data

Natural products containing the quinoxaline moiety exhibit a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of many quinoxaline natural products, most notably Echinomycin and Triostin A, are attributed to their ability to act as bifunctional DNA intercalators. This interaction with DNA can disrupt cellular processes like transcription and replication. A key mechanism of action for Echinomycin is the inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

Table 2: Cytotoxicity of Selected Natural Quinoxaline Compounds Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference(s) |

| Echinomycin | Jurkat (Human T-cell leukemia) | Not Specified | 0.414 | [1] |

| Echinomycin | HCT116 (Human colon carcinoma) | Not Specified | Not Specified | [2] |

| Plakinidine A | H-116 (Human colon) | Cytotoxicity Assay | 0.23 µg/mL | [3] |

| Plakinidine D | MKN 45 (Human gastric adenocarcinoma) | MTT Assay | 0.073 | [2] |

| Isoplagiochin C | Various | Not Specified | Not Specified |

Antimicrobial Activity

The quinoxaline core is a key feature of several antibiotics. These compounds are particularly effective against Gram-positive bacteria.

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Antibiotics

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Echinomycin | Methicillin-resistant S. aureus (MRSA) | 0.03 µM | [2] |

| Echinomycin | Biofilm-forming E. faecalis | 0.01 µM | [2] |

| Quinomycin (B1172624) G | Staphylococcus epidermidis | 16 - 64 | [1] |

| Quinomycin G | Staphylococcus aureus | 16 - 64 | [1] |

| Quinomycin G | Enterococcus faecium | 16 - 64 | [1] |

| Quinomycin G | Enterococcus faecalis | 16 - 64 | [1] |

| Triostin A | Micrococcus lysodeikticus | Not Specified | [4] |

Signaling Pathways and Mechanisms of Action

A significant body of research on quinoxaline natural products has focused on their interaction with the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a critical regulator of cellular response to low oxygen conditions and a key player in tumor progression.

Inhibition of the HIF-1 Signaling Pathway by Echinomycin

Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau tumor suppressor protein (pVHL) to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, common in solid tumors, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis and tumor growth.

Echinomycin exerts its anticancer effect by intercalating into DNA at specific sites, which in turn inhibits the binding of the HIF-1 complex to HREs, thereby blocking the transcription of downstream target genes.

Caption: Inhibition of the HIF-1 signaling pathway by Echinomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of quinoxaline-containing natural products.

Isolation and Purification of Echinomycin from Streptomyces sp.

This protocol outlines the general steps for obtaining Echinomycin from a liquid fermentation culture.

4.1.1. Fermentation

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable agar (B569324) slant of Streptomyces echinatus into a seed medium (e.g., Tryptone Soya Broth). Incubate at 28-30°C for 48-96 hours on a rotary shaker (220 rpm).

-

Production Culture: Inoculate a production medium (e.g., containing glucose, millet meal, soybean meal, and mineral salts) with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (220 rpm) to ensure adequate aeration.

4.1.2. Extraction

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation (e.g., 5,000-10,000 rpm for 20 minutes).

-

Mycelial Extraction: Extract the mycelial cake with an organic solvent such as acetone (B3395972) or ethyl acetate (B1210297). Filter to remove cell debris.

-

Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combining and Concentration: Combine the organic extracts from the mycelium and supernatant. Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.3. Purification

-

Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica (B1680970) gel or HP-20 resin column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). For HP-20 resin, an increasing gradient of acetone in water (e.g., 40%, 60%, 80%) can be used.

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Echinomycin.

-

Further Purification: Pool the Echinomycin-containing fractions and concentrate them. Further purification can be achieved using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol/water gradient).

-

Crystallization: Concentrate the purified fractions and crystallize Echinomycin from an appropriate solvent system to obtain the pure compound.

Chromatin Immunoprecipitation (ChIP) for HIF-1α Binding

This protocol is used to determine if HIF-1α binds to a specific DNA region (e.g., the HRE of the VEGF promoter) within cells.

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for HIF-1α or a negative control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis by qPCR: Use the purified DNA as a template for quantitative real-time PCR (qPCR) with primers flanking the putative HRE in the target gene promoter. The amount of amplified DNA reflects the amount of HIF-1α bound to that region.

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).

Quantitative Real-Time PCR (qRT-PCR) for VEGF Gene Expression

This protocol measures the amount of VEGF mRNA in cells, which can be used to assess the effect of compounds like Echinomycin on HIF-1 activity.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit (e.g., TRIzol or column-based kits).

-

DNase Treatment (Optional but Recommended): Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or gene-specific primers.

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, DNA polymerase, dNTPs, and reaction buffer.

-

Add the cDNA template and primers specific for the VEGF gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

-

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both the VEGF gene and the reference gene in each sample.

-

Calculate the relative expression of the VEGF gene using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion

Natural products containing the quinoxaline moiety represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore the importance of continued research into their isolation, characterization, and mechanisms of action. The technical protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of these natural scaffolds for the development of next-generation therapeutics.

References

- 1. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of echinomycin antibiotics against drug-resistant and biofilm-forming Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrroloacridine Alkaloids from Plakortis quasiamphiaster: Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifunctional intercalation and sequence specificity in the binding of quinomycin and triostin antibiotics to deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Quinoxaline: A Technical Guide for Researchers

An in-depth examination of the toxicological properties of the parent quinoxaline compound reveals a significant scarcity of dedicated research, with the majority of available data focusing on its derivatives, particularly quinoxaline-1,4-dioxides. This guide synthesizes the current understanding of quinoxaline's toxicological profile, drawing primarily from studies on its derivatives to infer potential hazards of the core structure, while clearly indicating the existing data gaps for the parent compound.

Executive Summary

Quinoxaline, a heterocyclic aromatic compound, serves as a foundational structure for numerous derivatives with diverse biological activities. While these derivatives have been extensively studied, the toxicological profile of the parent quinoxaline molecule remains largely uncharacterized. This technical guide provides a comprehensive overview of the known toxicological data, with a necessary emphasis on quinoxaline derivatives to inform on the potential risks associated with the quinoxaline scaffold. The available evidence suggests that certain quinoxaline derivatives exhibit acute toxicity, are genotoxic, and have carcinogenic potential. The primary mechanism of toxicity for many quinoxaline-1,4-dioxides involves metabolic activation to reactive intermediates that can induce DNA damage. However, a comprehensive toxicological assessment of the parent quinoxaline is impeded by a lack of specific studies on its chronic, reproductive, and developmental effects.

Acute Toxicity

In contrast, acute toxicity studies have been conducted on various quinoxaline derivatives, particularly the 1,4-di-N-oxides. For a series of these derivatives administered intraperitoneally to Wistar rats, the LD50 was estimated to be in the range of 30 to 120 mg/kg[1]. Clinical signs of toxicity in these studies included hypoactivity and a decrease in body weight gain[1]. Histopathological examination of animals treated with these derivatives identified the heart and spleen as potential target organs[1]. For the derivative 6-nitro-2(1H)-quinoxalinone (NQX), the intraperitoneal LD50 in Wistar rats was determined to be 161.16 mg/kg, with a no-observed-adverse-effect level (NOAEL) of 40 mg/kg[2].

Table 1: Acute Toxicity of Quinoxaline and its Derivatives

| Compound | Species | Route of Administration | LD50 | Reference |

| Quinoxaline | Mouse | Intraperitoneal | 250 mg/kg | [3] |

| Quinoxaline-1,4-di-N-oxide derivatives | Wistar Rat | Intraperitoneal | 30 - 120 mg/kg | [1] |

| 6-nitro-2(1H)-quinoxalinone (NQX) | Wistar Rat | Intraperitoneal | 161.16 mg/kg | [2] |

| Quinocetone (B1679962) | Rat | Oral | 8687.31 mg/kg | [4] |

| Quinocetone | Mouse | Oral | 15848.93 mg/kg | [4] |

Sub-chronic and Chronic Toxicity

There is a significant lack of publicly available data on the sub-chronic and chronic toxicity of the parent quinoxaline compound.

Studies on quinoxaline derivatives, however, provide some insights. In a sub-chronic study, Wistar rats fed diets containing quinocetone at levels of 0, 50, 300, and 1800 mg/kg for an extended period showed a significant decrease in body weight at the highest dose[4]. Increased relative weights of the liver and kidneys were also observed at 1800 mg/kg[4]. Histopathological findings included the proliferation of bile canaliculi in the portal area of the liver in rats fed 1800 mg/kg quinocetone[4]. The NOAEL for quinocetone in this study was determined to be 300 mg/kg in the diet[4].

Genotoxicity

The genotoxic potential of the parent quinoxaline is not well-documented. In contrast, several quinoxaline derivatives, particularly the 1,4-di-N-oxides, have been shown to be genotoxic.

In Vitro Studies: Potent mutagenic activities of five quinoxaline-1,4-dioxide (QdO) derivatives were observed in both the Ames test with Salmonella typhimurium strains TA98 and TA100, and in a forward mutation assay with Escherichia coli WP2uvrA/pKM101[5]. The mutagenicity of these compounds was influenced by the presence of a metabolic activation system (S9 mix)[5]. These derivatives also demonstrated a high level of SOS-inducing activity in the 'Rec-lac test', suggesting that their mutagenicity is a result of error-prone DNA repair mechanisms[5].

In Vivo Studies: While specific in vivo genotoxicity data for the parent quinoxaline is scarce, studies on its derivatives have been conducted. For instance, the genotoxicity of primary N→O reduced metabolites of several quinoxaline-di-N-oxides was investigated using a battery of tests including the in vivo bone marrow erythrocyte micronucleus assay in mice[6].

Table 2: Genotoxicity of Quinoxaline Derivatives

| Compound/Derivative | Test System | Endpoint | Result | Reference |

| Quinoxaline-1,4-dioxide derivatives | S. typhimurium (Ames test) | Gene mutation | Positive | [5] |

| Quinoxaline-1,4-dioxide derivatives | E. coli WP2uvrA/pKM101 | Gene mutation | Positive | [5] |

| Quinoxaline-1,4-dioxide derivatives | Rec-lac test | SOS induction | Positive | [5] |

| Primary metabolites of QdNOs | Mouse bone marrow | Micronucleus formation | Positive for some metabolites | [6] |

Experimental Protocol: In Vivo Micronucleus Assay (Generic)

The in vivo micronucleus assay is a common method to assess the clastogenic and aneugenic potential of a substance. A generic protocol is outlined below.

Carcinogenicity

There is no direct evidence from long-term bioassays on the carcinogenicity of the parent quinoxaline compound.

However, a study on quinoxaline-1,4-dioxide in rats demonstrated its carcinogenic potential. When fed to rats at a level of 10 mg/kg body weight for 18 months, it induced a high incidence of nasal and liver tumors[1][7]. The nasal tumors included various histological types such as anaplastic carcinomas, adenocarcinomas, and squamous cell carcinomas[1][7]. In contrast, another study on the derivative 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) concluded that it was not carcinogenic in cynomolgus monkeys under the tested conditions[8]. A low-dose carcinogenicity study of MeIQx in F344 rats indicated a no-observed-effect level for the induction of preneoplastic liver lesions[9][10].

Table 3: Carcinogenicity of Quinoxaline Derivatives

| Compound | Species | Route | Dose | Findings | Reference |

| Quinoxaline-1,4-dioxide | Rat | Oral (diet) | 10 mg/kg/day | Increased incidence of nasal and liver tumors | [1][7] |

| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | Cynomolgus Monkey | Oral (gavage) | 10 or 20 mg/kg, 5x/week | Not carcinogenic | [8] |

| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | F344 Rat | Oral (diet) | 0.001 - 100 ppm | NOEL for preneoplastic liver lesions | [9][10] |

Reproductive and Developmental Toxicity

A significant data gap exists regarding the reproductive and developmental toxicity of the parent quinoxaline compound. No dedicated studies following international guidelines (e.g., OECD 414, 421) were identified.

Research on certain quinoxaline derivatives suggests a potential for reproductive toxicity. A study on mequindox (B78584), a quinoxaline-di-N-oxide derivative, in Wistar rats involved a two-generation reproductive toxicity study design. While the full results are not detailed here, the study design indicates an investigation into the effects of mequindox on fertility and development across generations[11].

Mechanism of Action and Metabolism

The toxicological mechanism of action for the parent quinoxaline is not well-elucidated. However, for the more extensively studied quinoxaline-1,4-dioxides, the mechanism is believed to involve metabolic reduction of the N-oxide groups to form reactive intermediates.

This bioactivation process can lead to the generation of reactive oxygen species (ROS), which in turn can cause oxidative stress and damage to cellular macromolecules, including DNA[12][13]. The genotoxicity of some quinoxaline-1,4-dioxide derivatives has been directly linked to their ability to induce DNA damage[14].

Studies on the metabolism of quinoxaline derivatives in rats have shown that the parent compound can influence hepatic microsomal enzyme activity. Oral administration of quinoxaline to female rats resulted in increased cytochrome P-450 levels, although it did not affect the metabolic rate of the studied substrates[15]. This suggests that quinoxaline may have an effect on the liver's metabolic machinery. The metabolism of various quinoxaline-1,4-dioxide derivatives has been studied in several animal species, with the primary metabolic pathways being N→O group reduction and hydroxylation[6][16].

Conclusion and Future Directions

The toxicological profile of the parent quinoxaline compound is largely incomplete, presenting a significant challenge for a comprehensive risk assessment. The available data, primarily from studies on quinoxaline derivatives, suggest that the quinoxaline scaffold can be associated with acute toxicity, genotoxicity, and carcinogenicity. The mechanism of toxicity for the well-studied 1,4-dioxide derivatives involves metabolic activation to DNA-damaging species.

To address the current knowledge gaps, the following studies on the parent quinoxaline compound are recommended:

-

Acute toxicity studies via oral, dermal, and inhalation routes to determine LD50/LC50 values.

-

Sub-chronic and chronic toxicity studies to identify target organs and establish a NOAEL.

-

Comprehensive genotoxicity testing , including in vitro (Ames, mouse lymphoma) and in vivo (micronucleus) assays.

-

A long-term carcinogenicity bioassay.

-

Reproductive and developmental toxicity studies following established international guidelines.

-

Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its pharmacokinetic and metabolic fate.

A thorough toxicological evaluation of the parent quinoxaline is crucial for ensuring the safety of its numerous applications and for providing a baseline for the risk assessment of its extensive class of derivatives. Researchers and drug development professionals should exercise caution when working with quinoxaline and its derivatives, particularly those with structural alerts for reactivity and genotoxicity.

References

- 1. Carcinogenic action of quinoxaline 1,4-dioxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. siga.fiocruz.br [siga.fiocruz.br]

- 3. Quinoxaline | CAS#:91-19-0 | Chemsrc [chemsrc.com]

- 4. Acute and sub-chronic oral toxicological evaluations of quinocetone in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revues.imist.ma [revues.imist.ma]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oecd.org [oecd.org]

- 8. Item - Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides - figshare - Figshare [figshare.com]

- 9. Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]